4'-Chloro-3'-nitropropionanilide
CAS No.: 5540-61-4
Cat. No.: VC16038291
Molecular Formula: C9H9ClN2O3
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5540-61-4 |
|---|---|
| Molecular Formula | C9H9ClN2O3 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | N-(4-chloro-3-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C9H9ClN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
| Standard InChI Key | YCRDVUMBHFXJPH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Introduction
4'-Chloro-3'-nitropropionanilide is a chemical compound with the molecular formula C9H9ClN2O3. It is a derivative of anilide, incorporating both chloro and nitro functional groups, which are known for their reactivity and potential biological activity. This compound is available commercially from suppliers like Sigma-Aldrich, where it is listed under the CAS Number 5540-61-4 .
Synthesis and Preparation
While specific synthesis methods for 4'-Chloro-3'-nitropropionanilide are not detailed in the available literature, compounds of similar structure are typically synthesized through condensation reactions involving anilines and appropriate acid chlorides. The synthesis would likely involve the reaction of 4-chloro-3-nitroaniline with propionyl chloride in the presence of a base to facilitate the formation of the amide bond.
Safety and Handling
Handling of 4'-Chloro-3'-nitropropionanilide requires caution due to its potential chemical reactivity. Safety Data Sheets (SDS) and Certificates of Analysis (COA) are available from suppliers like Sigma-Aldrich, providing detailed information on safe handling practices and potential hazards .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume